molecular formula C12H20INO3 B3048318 Tert-butyl 6-(iodomethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate CAS No. 1638771-46-6

Tert-butyl 6-(iodomethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate

Cat. No.: B3048318
CAS No.: 1638771-46-6
M. Wt: 353.20
InChI Key: LYGQZEWJUKSMPU-UHFFFAOYSA-N
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Description

Tert-butyl 6-(iodomethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate is a synthetic organic compound with the molecular formula C₁₂H₂₀INO₃. It is characterized by a spirocyclic structure containing an oxygen and nitrogen atom within the ring system. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 6-(iodomethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate typically involves the following steps:

    Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable precursor containing the necessary functional groups.

    Introduction of the iodomethyl group: This step often involves the use of iodomethane (CH₃I) under basic conditions to introduce the iodomethyl group at the desired position on the spirocyclic core.

    Protection of the carboxyl group: The carboxyl group is protected as a tert-butyl ester to prevent unwanted reactions during subsequent steps.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 6-(iodomethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate can undergo various types of chemical reactions, including:

    Nucleophilic substitution: The iodomethyl group can be replaced by other nucleophiles, such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound or reduce specific functional groups.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide (NaN₃), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH₃). Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative, while oxidation with potassium permanganate could introduce a carboxyl group.

Scientific Research Applications

Tert-butyl 6-(iodomethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential biological activity.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Industry: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of tert-butyl 6-(iodomethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity through covalent or non-covalent interactions. The iodomethyl group can act as an electrophile, forming covalent bonds with nucleophilic residues in proteins or other biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 5-(iodomethyl)-6-oxa-2-azaspiro[3.4]octane-2-carboxylate
  • Tert-butyl 7-(iodomethyl)-6-oxa-2-azaspiro[3.4]octane-2-carboxylate

Uniqueness

Tert-butyl 6-(iodomethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate is unique due to the specific positioning of the iodomethyl group and the spirocyclic structure. This configuration can impart distinct reactivity and biological activity compared to similar compounds, making it a valuable target for research and development.

Properties

IUPAC Name

tert-butyl 6-(iodomethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20INO3/c1-11(2,3)17-10(15)14-7-12(8-14)5-4-9(6-13)16-12/h9H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYGQZEWJUKSMPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CCC(O2)CI
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20INO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201125609
Record name 5-Oxa-2-azaspiro[3.4]octane-2-carboxylic acid, 6-(iodomethyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201125609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1638771-46-6
Record name 5-Oxa-2-azaspiro[3.4]octane-2-carboxylic acid, 6-(iodomethyl)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1638771-46-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Oxa-2-azaspiro[3.4]octane-2-carboxylic acid, 6-(iodomethyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201125609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 6-(iodomethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate
Reactant of Route 2
Tert-butyl 6-(iodomethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate
Reactant of Route 3
Tert-butyl 6-(iodomethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate
Reactant of Route 4
Tert-butyl 6-(iodomethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate
Reactant of Route 5
Tert-butyl 6-(iodomethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate
Reactant of Route 6
Tert-butyl 6-(iodomethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate

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